乳酸カルシウム二水和物

説明

The study of new chemical compounds involves comprehensive analyses to understand their synthesis, structure, and properties. This information is crucial for developing applications in various scientific fields, including materials science, pharmaceuticals, and chemical engineering.

Synthesis Analysis

Synthesis of chemical compounds often involves complex reactions that require precise conditions. Techniques such as combinatorial chemistry enable the creation of large libraries of compounds, including those with unique properties for specific applications (Ohlmeyer et al., 1993).

Molecular Structure Analysis

Determining the molecular structure is essential for understanding a compound's characteristics and behavior. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used. Molecular structure impacts the physical and chemical properties of compounds, influencing their reactivity and interactions with other molecules (Puzzarini, 2016).

Chemical Reactions and Properties

Chemical properties are investigated through reactions with other compounds, revealing reactivity patterns, stability, and potential applications. The study of reaction mechanisms and pathways provides insights into how compounds interact at the molecular level (Peterson & Overman, 2004).

科学的研究の応用

医薬品:カルシウム補充

乳酸カルシウム二水和物は、主にカルシウム補充効果を持つことから、医療分野で使用されています。 乳酸カルシウム二水和物は、強い骨、神経機能、筋肉機能、および特定のホルモン機能を維持するために不可欠な体のカルシウム貯蔵量を回復させることで作用します . 乳酸カルシウム二水和物は、医薬品製剤において賦形剤としても使用され、有効医薬成分の安定性と溶解性を向上させます .

食品産業:安定剤および固化剤

食品産業では、乳酸カルシウム二水和物は、安定剤および固化剤として機能します。特に、乾燥プリンミックスで使用され、所望の質感と粘度を実現します。 FDAは、乳酸カルシウム二水和物を、ヒトの消費のための食品に直接添加しても安全であると認めています . 高い溶解性と低いカルシウム結合能力により、乳酸カルシウム二水和物はさまざまな食品用途に適しています .

化粧品:抗酸化剤および保湿剤

乳酸カルシウム二水和物は、その抗酸化特性により、化粧品業界でも使用されています。乳酸カルシウム二水和物は、肌の酸化を防ぐのに役立ち、老化防止剤として機能します。 さらに、保湿効果も知られており、スキンケア製品に貴重な成分となっています .

農業:土壌改良

乳酸カルシウム二水和物に関する農業分野での直接的な言及は限られていますが、カルシウム系化合物は植物の生育と発達に重要な役割を果たしています。 カルシウム系化合物は、細胞壁構造、酵素活性化、根の健康に貢献し、これは作物の収量と病害抵抗性に不可欠です .

環境科学:生物修復とCO2隔離

乳酸カルシウム二水和物の環境科学における可能性は、微生物誘起炭酸カルシウム沈殿(MICP)における役割にあります。 このプロセスは、汚染物質の生物修復と二酸化炭素の隔離に使用され、環境問題とエンジニアリング問題に対処します .

工業用途:標準品

工業現場では、乳酸カルシウム二水和物は、医薬品の品質と純度を確保するためのUSP標準品として使用されています。 乳酸カルシウム二水和物は、医薬品製造の品質管理プロセスにおいて重要な要素です .

作用機序

Target of Action

Calcium lactobionate dihydrate primarily targets the nervous, muscular, and skeletal systems . It plays a crucial role in maintaining cell membrane and capillary permeability . It also acts as an activator in the transmission of nerve impulses and contraction of cardiac, skeletal, and smooth muscle .

Mode of Action

In the body, calcium lactobionate dihydrate dissociates into calcium cations and lactobionic acid anions . The calcium ions are essential for bone formation and blood coagulation . Lactobionic acid, on the other hand, serves as an energy source by acting as an intermediate in metabolic pathways .

Biochemical Pathways

The biochemical pathways affected by calcium lactobionate dihydrate are primarily related to calcium homeostasis and energy metabolism. Calcium ions play a vital role in various cellular processes, including signal transduction, muscle contraction, and maintaining the integrity of cell membranes . Lactobionic acid participates in gluconeogenesis, a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .

Result of Action

The primary result of calcium lactobionate dihydrate’s action is the prevention or treatment of conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) . It may also be used in certain patients to ensure they are getting enough calcium .

Action Environment

The action of calcium lactobionate dihydrate can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions. It is recommended to preserve the compound in well-closed containers .

特性

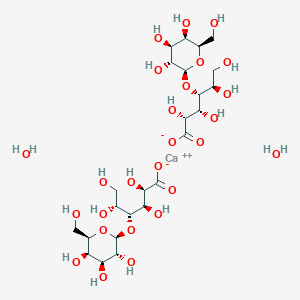

IUPAC Name |

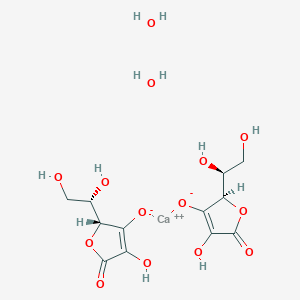

calcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H22O12.Ca.2H2O/c2*13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;/h2*3-10,12-20H,1-2H2,(H,21,22);;2*1H2/q;;+2;;/p-2/t2*3-,4-,5+,6+,7-,8-,9-,10-,12+;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALNADDKNDADFQ-WNSOHMSISA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46CaO26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911810 | |

| Record name | Calcium 4-O-hexopyranosylhexonate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110638-68-1 | |

| Record name | Calcium lactobionate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110638681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 4-O-hexopyranosylhexonate--water (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LACTOBIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D8YVA497F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。